molecular formula C19H37NO B12524502 2-Aminononadec-2-EN-4-one CAS No. 674335-83-2

2-Aminononadec-2-EN-4-one

Katalognummer: B12524502
CAS-Nummer: 674335-83-2
Molekulargewicht: 295.5 g/mol
InChI-Schlüssel: GSEIMDAXKMPYDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminononadec-2-EN-4-one is an organic compound with the molecular formula C19H37NO It is characterized by the presence of an amino group (-NH2) and a ketone group (C=O) within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminononadec-2-EN-4-one typically involves the reaction of a suitable precursor with an amine under controlled conditions. One common method is the alkylation of a ketone with an amine in the presence of a base. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Organic solvents such as ethanol or methanol

    Catalyst: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminononadec-2-EN-4-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Nitro or nitroso derivatives

    Reduction Products: Secondary alcohols

    Substitution Products: Alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

2-Aminononadec-2-EN-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Aminononadec-2-EN-4-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminononadec-2-EN-4-ol: Similar structure but with a hydroxyl group instead of a ketone group.

    2-Aminononadec-2-EN-4-al: Similar structure but with an aldehyde group instead of a ketone group.

Uniqueness

2-Aminononadec-2-EN-4-one is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.

Eigenschaften

CAS-Nummer

674335-83-2

Molekularformel

C19H37NO

Molekulargewicht

295.5 g/mol

IUPAC-Name

2-aminononadec-2-en-4-one

InChI

InChI=1S/C19H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)17-18(2)20/h17H,3-16,20H2,1-2H3

InChI-Schlüssel

GSEIMDAXKMPYDS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)C=C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.